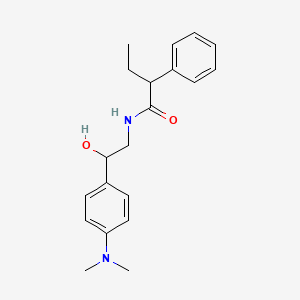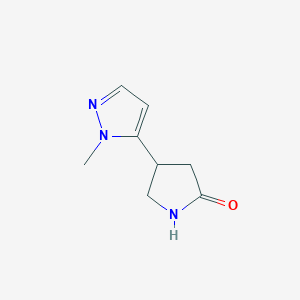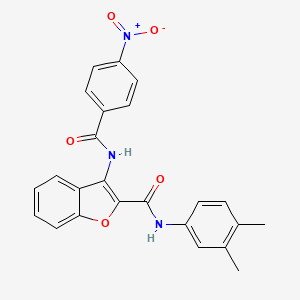
N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide, also known as DMNB-2C-B, is a novel psychoactive substance that has gained attention in the scientific community due to its potential therapeutic applications. DMNB-2C-B belongs to the benzofuran family of compounds and has a chemical structure similar to 2C-B, a well-known psychedelic drug.
Mécanisme D'action
N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide acts as a partial agonist at the 5-HT2A receptor, a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, perception, and cognition. N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide also has affinity for the dopamine D2 receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been shown to induce psychedelic effects in humans, including alterations in perception, thought processes, and mood. These effects are similar to those of other psychedelic compounds, such as LSD and psilocybin. N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has also been shown to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular issues.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2A receptor. However, its psychoactive effects may limit its use in certain experiments, as it may interfere with behavioral assays or alter animal models of disease.
Orientations Futures
There are several potential future directions for research on N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide. One area of interest is its potential therapeutic applications for depression and anxiety disorders. Further studies are needed to determine the safety and efficacy of N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide in humans. Another area of interest is the development of analogs or derivatives of N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide with improved pharmacological properties. These compounds may have greater selectivity for specific receptors or reduced psychoactive effects. Overall, N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide is a promising compound for further research and has the potential to contribute to the development of new treatments for mental health disorders.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide involves several steps, starting with the reaction of 3,4-dimethylphenyl magnesium bromide with 2-bromo-4-nitrobenzoic acid. The resulting intermediate is then reacted with 2-chlorobenzofuran to yield N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide. The purity of the synthesized compound can be improved through recrystallization or chromatographic techniques.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. In animal studies, N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been shown to increase serotonin and dopamine levels in the brain, which are neurotransmitters associated with mood regulation. N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c1-14-7-10-17(13-15(14)2)25-24(29)22-21(19-5-3-4-6-20(19)32-22)26-23(28)16-8-11-18(12-9-16)27(30)31/h3-13H,1-2H3,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFGXDXWKGGDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2975212.png)
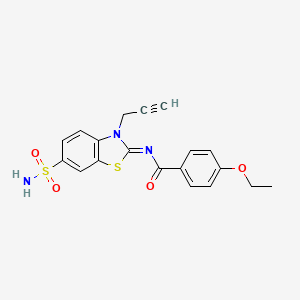

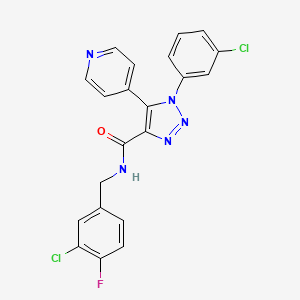
![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-chloro-4-methoxyanilino)prop-2-en-1-one](/img/structure/B2975218.png)
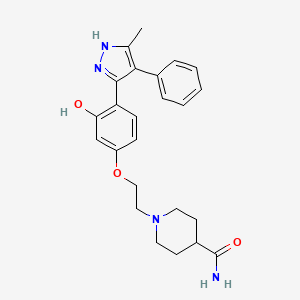


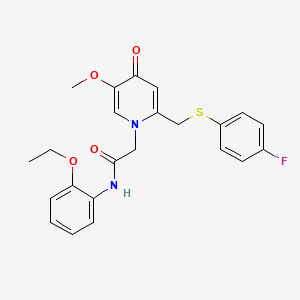

![Racemic-(1S,3S,4S,6R,7S)-2-(Tert-Butoxycarbonyl)-6,7-Dihydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B2975226.png)
![6-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2975227.png)
